![molecular formula C16H8Br2N2O2 B14584553 6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-57-4](/img/structure/B14584553.png)
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two bromine atoms and a naphtho[2,3-g]phthalazine core. Its distinct chemical properties make it a valuable subject for research and industrial applications.
准备方法
The synthesis of 6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-g]phthalazine-1,4-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
科学研究应用
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets. The bromine atoms and the naphtho[2,3-g]phthalazine core play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and DNA.
相似化合物的比较
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione can be compared with other similar compounds such as:
1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid: This compound also contains bromine atoms and a naphthalene core but differs in its functional groups and overall structure.
6,6-Dibromo-2,2-dipyridyl: Another brominated compound with a different core structure, used in coordination chemistry and as a ligand in metal complexes.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the naphtho[2,3-g]phthalazine core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61415-57-4 |
|---|---|
分子式 |
C16H8Br2N2O2 |
分子量 |
420.05 g/mol |
IUPAC 名称 |
6,11-dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H8Br2N2O2/c17-13-7-3-1-2-4-8(7)14(18)10-6-12-11(5-9(10)13)15(21)19-20-16(12)22/h1-6H,(H,19,21)(H,20,22) |
InChI 键 |
SFHFPANQVHFMRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=C4C(=CC3=C2Br)C(=O)NNC4=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


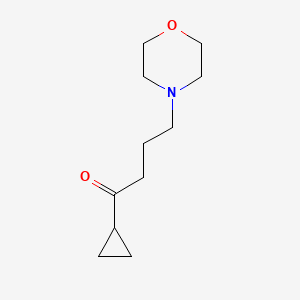
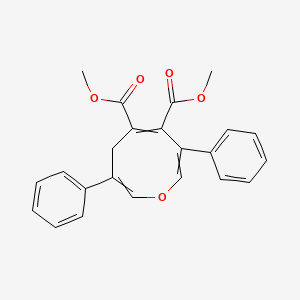




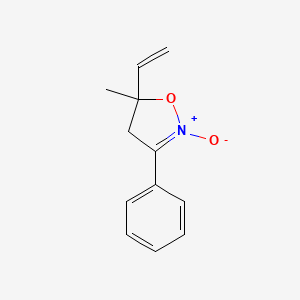
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

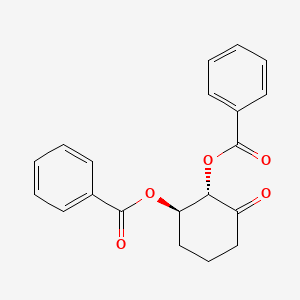
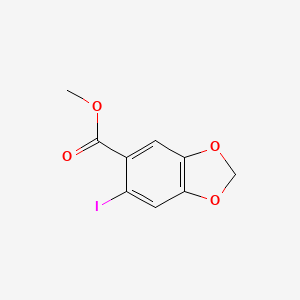
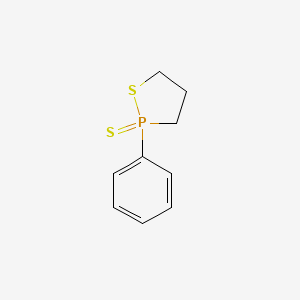
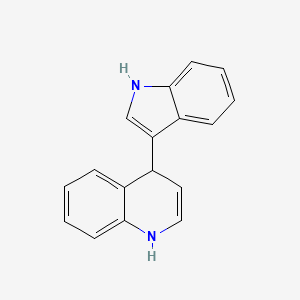
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
